Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3 |
InChI Key |
ZKRBPVJMTSARGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=NC2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization in Polar Aprotic Solvents
A cornerstone methodology for constructing the imidazo[1,2-a]pyrimidine scaffold involves the condensation of 2-aminopyrimidine with α-chloro-β-ketoesters, such as methyl α-chloroacetoacetate. Under refluxing dimethylformamide (DMF) with potassium carbonate as a base, this reaction proceeds via initial alkylation of the endocyclic nitrogen, followed by intramolecular cyclization to yield the target compound. The base facilitates deprotonation, enhancing nucleophilic attack at the α-carbon of the ketoester. Typical reaction conditions (12–24 hours, 80–100°C) afford moderate yields (50–65%), with scalability limited by prolonged heating and solvent volume.
Catalyst-Free Solventless Mechanochemical Synthesis
Recent advances in green chemistry have enabled solvent-free synthesis using grindstone chemistry. A mixture of 2-aminopyrimidine and methyl α-chloroacetoacetate, ground with a mortar and pestle in the presence of ammonium chloride, undergoes cyclization within 30–60 minutes at ambient temperature. This method eliminates organic solvents, reduces energy consumption, and achieves yields comparable to traditional approaches (55–70%). The mechanochemical force promotes molecular collisions, accelerating imine formation and subsequent ring closure.
Halogenation and Esterification Tandem Processes
Sequential Chlorination-Carboxylation Using POCl3
A two-step protocol involves the initial synthesis of imidazo[1,2-a]pyrimidin-2-carboxylic acid via condensation of 2-aminopyrimidine with diketene derivatives, followed by chlorination using phosphorus oxychloride (POCl3). The carboxylic acid intermediate is treated with POCl3 at 60–80°C, resulting in simultaneous chlorination at position 3 and esterification with methanol. This method offers precise control over halogen placement, with yields reaching 75% under optimized conditions. Excess POCl3, however, necessitates careful quenching to prevent over-chlorination.
One-Pot Oxidative Chlorination with TBHP
A tandem oxidative cyclization and chlorination strategy employs tert-butyl hydroperoxide (TBHP) as both an oxidant and chlorine source. Combining 2-aminopyrimidine, methyl propiolate, and TBHP in acetonitrile at 70°C induces a radical-mediated pathway, forming the imidazo ring while introducing the chlorine substituent. This method achieves 60–68% yields within 6 hours, with TBHP acting as a terminal oxidant to aromatize the intermediate.
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Cyclization under Microwave Irradiation
Microwave irradiation significantly reduces reaction times for imidazo[1,2-a]pyrimidine formation. A mixture of 2-aminopyrimidine, methyl chloroacetoacetate, and acetic acid subjected to 150 W microwave power for 15–20 minutes achieves 70–80% yields. The rapid dielectric heating enhances reaction kinetics, minimizing side-product formation. This approach is particularly advantageous for high-throughput screening, enabling gram-scale synthesis in under an hour.
Continuous-Flow Systems for Industrial Scalability
Microreactor-Based Synthesis with HCl Catalysis
A continuous-flow process using hydrochloric acid as a catalyst in a microreactor assembly enables large-scale production. Solutions of 2-aminopyrimidine and methyl α-chloroacetoacetate in ethanol are pumped through a heated reactor (90°C, residence time 10 minutes), achieving 85–90% conversion. The system’s high surface-to-volume ratio ensures uniform heating and efficient mixing, outperforming batch reactors in both yield and reproducibility.
Comparative Analysis of Methodologies
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Base-mediated cyclization | DMF, K2CO3, 80°C | 50–65 | 12–24 h | Moderate |
| Mechanochemical synthesis | Solventless, NH4Cl, ambient | 55–70 | 0.5–1 h | High |
| TBHP oxidative chlorination | CH3CN, 70°C | 60–68 | 6 h | Low |
| Microwave irradiation | Acetic acid, 150 W | 70–80 | 15–20 min | High |
| Continuous-flow | HCl, ethanol, 90°C | 85–90 | 10 min | Industrial |
Mechanistic Insights and Reaction Optimization
Role of Halogenated Precursors in Regioselectivity
The α-chloro group in methyl α-chloroacetoacetate directs cyclization by stabilizing the transition state through inductive effects. Computational studies suggest that the chlorine atom withdraws electron density, polarizing the carbonyl group and facilitating nucleophilic attack by the exocyclic amine of 2-aminopyrimidine. This electronic bias ensures preferential formation of the 3-chloro regioisomer over other potential products.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, whereas ethanol promotes hydrogen bonding, slowing cyclization. Switching to dimethyl sulfoxide (DMSO) in microwave-assisted reactions further accelerates the process due to its high dielectric constant and microwave absorption capacity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 undergoes nucleophilic substitution (SNAr) under mild conditions due to the electron-deficient nature of the imidazo[1,2-a]pyrimidine ring. Key examples include:
Mechanistic Insight : The chlorine’s leaving-group ability is enhanced by the electron-withdrawing ester group at position 2, which polarizes the C–Cl bond. Attack occurs preferentially at position 3 due to resonance stabilization of the transition state .
Electrophilic Aromatic Substitution
The pyrimidine ring directs electrophiles to specific positions:
| Electrophile | Conditions | Position Substituted | Outcome |
|---|---|---|---|
| Nitronium ion | HNO₃, H₂SO₄, 0°C | C-6 | Nitro derivative (72% yield) |
| Bromine | Br₂, FeCl₃, CH₂Cl₂ | C-5 | Dibrominated product (68% yield) |
Regioselectivity : The electron-rich C-5 and C-6 positions are activated for electrophilic substitution, as demonstrated by DFT calculations showing localized π-electron density .
Cross-Coupling Reactions
The chlorine substituent enables transition-metal-catalyzed coupling:
-
Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis or transesterification:
| Reaction Type | Reagents/Conditions | Product | Use |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid | Precursor for amides |
| Basic hydrolysis | NaOH, H₂O/EtOH, 60°C | Sodium salt (water-soluble) | Bioconjugation |
| Transesterification | ROH, H₂SO₄, RT | Ethyl/propyl esters | Solubility tuning |
Cycloaddition and Ring-Opening Reactions
The imidazo[1,2-a]pyrimidine core participates in:
-
1,3-Dipolar Cycloaddition :
-
Ring-Opening with Nucleophiles :
Biological Activity via Target Interactions
Reaction-derived analogs show therapeutic potential:
| Derivative | Biological Target | Activity (IC₅₀/ MIC) | Source |
|---|---|---|---|
| 3-Amino derivative | Mtb cytochrome bc₁ complex | MIC = 0.03 μM (MDR-TB) | |
| 3-Aryl derivative | PI3Kα | IC₅₀ = 1.94 nM |
Mechanism : The chlorine atom’s replacement with pharmacophores enhances binding to ATP pockets or DNA gyrase .
Stability and Degradation Pathways
Critical stability data under varying conditions:
| Condition | Half-Life | Major Degradation Product |
|---|---|---|
| pH 1.2 (gastric) | 2.1 hrs | Hydrolyzed carboxylic acid |
| pH 7.4 (physiological) | 48 hrs | No degradation |
| UV light (254 nm) | 6 hrs | Ring-opened photoproducts |
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a cornerstone in medicinal and materials chemistry. Its applications span from antitubercular agents to kinase inhibitors, validated by rigorous mechanistic and synthetic studies .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is its antimicrobial properties . Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant activity against various pathogens, including resistant strains of Candida albicans and other fungi. The compound's mechanism of action typically involves interference with cellular processes or inhibition of specific enzymes critical for pathogen survival.
Antifungal Agent Development
Due to its strong antifungal properties, this compound is being explored as a lead compound for the development of new antifungal agents. Its structural modifications can lead to enhanced efficacy against fungal infections that are difficult to treat with existing medications.
Antitumor Potential
Recent studies have also highlighted the anticancer potential of compounds related to this compound. For instance, research on similar compounds has shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB-231) without significant toxicity to non-tumorigenic cells. This suggests that derivatives could be optimized for selective antitumor activity .
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical routes. These synthetic methods often involve the formation of the imidazo and pyrimidine rings followed by chlorination and esterification processes. Understanding these pathways is crucial for developing analogs with improved biological activities.
Case Study: Antimicrobial Activity Assessment
A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives against different microbial strains. The minimum inhibitory concentration (MIC) values indicate significant potency against resistant strains:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 | Candida albicans |
| Derivative A | 0.25 | Aspergillus niger |
| Derivative B | 0.75 | Staphylococcus aureus |
These findings underscore the potential for developing effective antifungal therapies based on this compound's structure.
Case Study: Antitumor Activity in Cell Lines
In vitro studies have demonstrated that certain derivatives of this compound induce cell cycle arrest and apoptosis in cancer cell lines:
| Compound | GI50 (μM) | Effect on Cell Cycle |
|---|---|---|
| Compound X | 13 | G0/G1 Phase Increase |
| Compound Y | 8 | S Phase Decrease |
These results indicate that specific structural modifications can enhance the compound's ability to target cancer cells selectively while minimizing effects on normal cells.
Mechanism of Action
The mechanism of action of Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Comparative Yields and Purity of Selected Compounds
*Estimated based on analogous protocols.
Table 3: Spectral Data for Representative Compounds
Biological Activity
Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : It exhibits activity against various microbial strains.
- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation across several cancer types.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in critical biological pathways.
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or alter signaling pathways within cells, leading to various physiological effects.
Key Mechanisms Include:
- Enzyme Binding : The compound can bind to the active sites of enzymes, inhibiting their function.
- Receptor Interaction : It may interact with cellular receptors, influencing downstream signaling pathways.
Anticancer Activity
In studies examining the anticancer properties of this compound, several key findings have emerged:
-
Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCC827 (lung cancer)
- U-937 (leukemia)
These results indicate that this compound can effectively inhibit tumor growth through multiple mechanisms.Cell Line IC50 (µM) Mechanism of Action MCF-7 5.0 Induction of apoptosis HCC827 3.5 Cell cycle arrest at G2/M phase U-937 4.0 Inhibition of PI3K signaling pathway - Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound significantly increased apoptotic cell populations in treated cell lines compared to controls.
Antimicrobial Activity
The compound also exhibited antimicrobial properties against various pathogens. In vitro studies showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 0.8 µg/mL |
These results suggest potential applications in treating infections caused by these organisms.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyrimidine core can significantly influence the biological activity of derivatives. For instance:
- Substituents at the 3-position enhance anticancer potency.
- Chlorination at the 3-position appears crucial for maintaining high antimicrobial activity.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Aromatic protons resonate at δ 7.0–8.5 ppm, while the methyl ester group appears as a singlet near δ 3.9 ppm. Carbonyl carbons (C=O) are observed at δ 160–165 ppm .
- IR Spectroscopy : Strong absorption bands at 1700–1750 cm⁻¹ (ester C=O) and 750–800 cm⁻¹ (C-Cl stretch) confirm functional groups .
- LC-MS : Molecular ion peaks ([M+1]⁺) at m/z 226.1 validate purity and molecular weight .
How do substituent modifications impact the biological activity of imidazo[1,2-a]pyrimidine derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
Advanced Research Question
- DFT calculations : Identify electrophilic chlorination sites by mapping electrostatic potential surfaces. The C3 position is favored due to lower activation energy (ΔG‡ = 25 kcal/mol) compared to C5 (ΔG‡ = 32 kcal/mol) .
- Molecular docking : Predict binding modes of methyl ester derivatives with enzymes (e.g., METTL3-METTL14 complex) using AutoDock Vina .
What strategies resolve contradictions in reported synthetic yields for chloroimidazo[1,2-a]pyrimidines?
Methodological Analysis
Discrepancies arise from:
Q. Recommendations :
- Use in situ monitoring (e.g., Raman spectroscopy) to optimize reaction quenching.
- Compare yields under standardized conditions (solvent, temp, purity thresholds).
How are hydrogen-bonding networks analyzed in imidazo[1,2-a]pyrimidine crystals?
Advanced Crystallography
Etter’s graph-set analysis categorizes interactions:
- Motifs : Chains (C), rings (R), and self-assembled dimers (D).
- Example : In 3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid, N-H···O and O-H···Cl interactions form R₂²(8) and C(6) patterns, stabilizing the lattice .
What are the limitations of current synthetic methods for this compound?
Q. Critical Evaluation
- Functional group incompatibility : Strong oxidants (e.g., NCS) may degrade sensitive substituents.
- Stereochemical control : Racemization at chiral centers (if present) requires asymmetric catalysis, which is underexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
